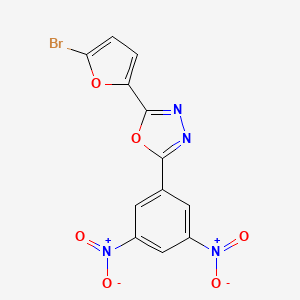![molecular formula C16H16F2O2 B5024405 1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5024405.png)
1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Bis(2-fluorophenyl) 1,4-butanediol ether' and is a member of the fluoroaryl ether family. The chemical formula of this compound is C20H20F2O2, and it has a molecular weight of 330.37 g/mol.
Mecanismo De Acción
The mechanism of action of '1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)' is not well understood. However, it is believed that this compound acts as a nucleophile in various reactions due to the presence of the ether and fluoroaryl groups. Additionally, this compound can form hydrogen bonds with other molecules, which can influence its reactivity and binding affinity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of '1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)'. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on biological systems. Further studies are required to understand the potential effects of this compound on various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of '1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)' is its versatility as a building block for the synthesis of other compounds. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for organic synthesis. However, one of the limitations of this compound is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on '1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)'. One potential direction is the synthesis of new derivatives of this compound and their evaluation for various applications. Additionally, this compound can be used as a starting material for the synthesis of new drugs, and further research is required to explore its potential in this area. Another potential direction is the development of new synthetic methods for the efficient and scalable synthesis of this compound. Finally, the reactivity and mechanism of action of this compound can be further explored to gain a better understanding of its potential applications.
Conclusion
In conclusion, '1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)' is a versatile compound with potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to fully explore the potential of this compound and its derivatives for various applications.
Métodos De Síntesis
The synthesis of '1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)' can be achieved through various methods. One of the most common methods is the reaction of 1,4-butanediol with 2-fluorophenol in the presence of a strong acid catalyst. The reaction takes place at high temperature and pressure, and the product is obtained after purification and isolation. Another method involves the reaction of 2,2'-oxybis(phenol) with 2-fluoro-1-bromo-4-nitrobenzene in the presence of a palladium catalyst. This method is more efficient and yields a higher purity product.
Aplicaciones Científicas De Investigación
'1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)' has potential applications in various fields of scientific research. One of the primary applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. This compound can also be used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. Additionally, this compound has potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs.
Propiedades
IUPAC Name |
1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLWDXXARHTUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCOC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![N-[3-(aminocarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5024333.png)

![1-(4-ethoxyphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5024341.png)

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)



![N-(2-chlorophenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5024409.png)
![N-{3-[N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5024424.png)
![4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5024425.png)